Cas no 845801-18-5 (7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one)

7-Hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one is a chromen-4-one derivative with a complex polycyclic structure, incorporating methoxyphenoxy and methylpiperidinyl substituents. This compound exhibits potential pharmacological relevance due to its structural features, which may influence receptor binding or enzymatic inhibition. The presence of a hydroxy group at the 7-position and a methoxyphenoxy moiety at the 3-position suggests possible antioxidant or bioactivity modulation properties. The methylpiperidinylmethyl group at the 8-position enhances lipophilicity, potentially improving membrane permeability. Its well-defined synthetic pathway allows for precise structural modifications, making it a candidate for further medicinal chemistry research. The compound's stability and purity are critical for reproducible experimental outcomes.
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one structure
845801-18-5 structure
Product Name:7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one
CAS No:845801-18-5
MF:C24H27NO5
MW:409.474887132645
CID:5420621
Update Time:2025-05-26

7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-ium-1-yl)methyl]-4-oxochromen-7-olate
    • 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one
    • Inchi: 1S/C24H27NO5/c1-15-7-6-12-25(13-15)14-18-19(26)11-10-17-22(27)23(16(2)29-24(17)18)30-21-9-5-4-8-20(21)28-3/h4-5,8-11,15,26H,6-7,12-14H2,1-3H3
    • InChI Key: FOBSXTKJJGZMJG-UHFFFAOYSA-N
    • SMILES: C1(C)OC2=C(CN3CCCC(C)C3)C(O)=CC=C2C(=O)C=1OC1=CC=CC=C1OC

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F3385-1360-2μmol
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-1360-5μmol
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
5μmol
$63.0 2023-09-11
Life Chemicals
F3385-1360-10μmol
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
10μmol
$69.0 2023-09-11
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F3385-1360-20μmol
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
20μmol
$79.0 2023-09-11
Life Chemicals
F3385-1360-1mg
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
1mg
$54.0 2023-09-11
Life Chemicals
F3385-1360-2mg
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
2mg
$59.0 2023-09-11
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F3385-1360-3mg
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
3mg
$63.0 2023-09-11
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F3385-1360-4mg
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
4mg
$66.0 2023-09-11
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F3385-1360-5mg
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
5mg
$69.0 2023-09-11
Life Chemicals
F3385-1360-10mg
7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]-4H-chromen-4-one
845801-18-5
10mg
$79.0 2023-09-11

7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one Related Literature

Additional information on 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one

Professional Introduction to Compound with CAS No. 845801-18-5 and Product Name: 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one

The compound in question, identified by the CAS number 845801-18-5, is a highly specialized chemical entity belonging to the chromenone class. This molecule, formally named 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one, exhibits a complex structural framework that positions it as a candidate for various applications in pharmaceutical and biochemical research. The intricate arrangement of functional groups, including hydroxyl, methoxy, and piperidine moieties, contributes to its unique chemical properties and potential biological activities.

Recent advancements in the field of medicinal chemistry have highlighted the significance of chromenone derivatives due to their diverse pharmacological profiles. The presence of a hydroxyl group at the 7-position and a methoxyphenoxy substituent at the 3-position enhances the molecule's solubility and reactivity, making it a promising scaffold for drug development. Furthermore, the incorporation of a 3-methylpiperidinylmethyl group at the 8-position introduces additional pharmacophoric elements that can modulate receptor interactions and improve metabolic stability.

In the context of contemporary research, this compound has garnered attention for its potential role in addressing neurological disorders. Studies have indicated that chromenone derivatives can interact with specific neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease. The 7-hydroxy moiety, in particular, has been shown to influence cholinergic pathways, which are critically involved in cognitive function. Additionally, the 2-methyl group and the 3-methylpiperidin-1-ylmethyl moiety contribute to the molecule's ability to cross the blood-brain barrier, a crucial factor for central nervous system (CNS) drug delivery.

The structural features of 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one also make it an attractive candidate for investigating anti-inflammatory and antioxidant properties. Chromenones are well-documented for their capacity to scavenge reactive oxygen species (ROS) and inhibit inflammatory cytokine production. The 2-methoxyphenoxy group, in particular, has been associated with potent antioxidant activity, which is essential for mitigating oxidative stress-related pathologies. This compound's potential to modulate both oxidative stress and inflammation positions it as a versatile tool for exploring novel therapeutic strategies.

From a synthetic chemistry perspective, the synthesis of this compound involves multi-step organic transformations that require precise control over reaction conditions. The introduction of the 8-(3-methylpiperidin-1-yl)methyl group necessitates careful handling of nucleophilic substitution reactions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to facilitate the formation of carbon-carbon bonds between the chromenone core and the piperidine side chain. These synthetic methodologies underscore the compound's complexity and highlight the expertise required for its production.

Preclinical studies have begun to explore the pharmacokinetic profile of this derivative, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. The 7-hydroxy group influences renal clearance, while the lipophilic nature of the 3-methylpiperidinylmethyl moiety enhances bioavailability. These findings are critical for optimizing dosing regimens and predicting clinical efficacy. Furthermore, preliminary toxicity assessments have shown that this compound exhibits low acute toxicity at therapeutic doses, suggesting its safety for further development.

The broader implications of this research are significant for drug discovery pipelines aimed at addressing unmet medical needs. By leveraging structural diversity inherent in chromenone derivatives like 7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-yl)methyl-4H-chromen-4-one, scientists can develop novel therapeutics with improved pharmacological profiles. The integration of computational modeling and high-throughput screening techniques has accelerated the identification of lead compounds with optimized properties. This compound exemplifies how structural innovation can lead to breakthroughs in therapeutic intervention.

As research progresses, collaborations between academic institutions and pharmaceutical companies will be essential for translating these findings into clinical applications. The development of novel drugs is a multidisciplinary endeavor that requires expertise in chemistry, biology, pharmacology, and clinical medicine. The unique attributes of this chromenone derivative make it a valuable asset in such collaborative efforts. By fostering interdisciplinary research environments, stakeholders can accelerate progress towards new treatments that address complex diseases.

In conclusion,7-hydroxy-3-(2-methoxyphenoxy)-2-methyl-8-(3-methylpiperidin-1-ylmethyl)-4H-chromen-4-one represents a significant advancement in medicinal chemistry due to its multifaceted biological activities and synthetic accessibility. Its potential applications in treating neurological disorders highlight its importance as a lead compound for drug development. As research continues to uncover new therapeutic targets and mechanisms,CAS No. 845801-18-5 will serve as a cornerstone for exploring innovative treatment strategies across multiple disease domains.

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